ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and propoxyphenyl groups. The final steps involve the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Ethyl 6-methyl-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Tetrahydropyrimidine ring : Contributes to the compound's stability and biological interactions.
- Pyrazole moiety : Implicated in various biological activities, including anti-cancer effects.
- Aromatic substituents : Enhance lipophilicity and may influence receptor binding.
The molecular formula is C24H30N4O3 with a molecular weight of approximately 474.6 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the tetrahydropyrimidine core through the Biginelli reaction.
- Introduction of the pyrazole ring via cyclization reactions.
- Functionalization with propoxy and methyl groups to enhance biological activity.
These methods ensure high yield and purity of the target compound .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties:
- In vitro studies : The compound has shown cytotoxic effects against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value of 3.60 ± 0.45 µM against SiHa cells .
Cell Line | IC50 Value (µM) | Selectivity |
---|---|---|
MCF-7 | >50 | Low |
SiHa | 3.60 ± 0.45 | High |
PC-3 | 2.97 ± 0.88 | Moderate |
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate enzyme activity involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest that it may interact with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest .
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties as well. Compounds with similar structural features have shown activity against various bacterial strains, suggesting that ethyl 6-methyl derivatives could also possess similar capabilities .
Case Studies and Research Findings
Numerous studies have focused on the biological evaluation of pyrazole derivatives similar to ethyl 6-methyl compounds:
- Study on Antitumor Activity : Researchers synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. The findings highlighted significant cytotoxicity correlating with structural modifications .
- Antimicrobial Evaluation : A study explored various pyrazolone derivatives for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, establishing a structure–activity relationship that could be relevant for ethyl 6-methyl compounds .
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H30N4O4/c1-5-14-35-22-13-12-19(15-17(22)3)24-21(16-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-6-2)18(4)28-27(33)29-25/h7-13,15-16,25H,5-6,14H2,1-4H3,(H2,28,29,33) |
InChI Key |
JLZBCWNVSPDQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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